molecular formula C2H7N3 B561782 N-Methylguanidine-d3 CAS No. 1020719-65-6

N-Methylguanidine-d3

Cat. No.: B561782
CAS No.: 1020719-65-6
M. Wt: 76.117
InChI Key: CHJJGSNFBQVOTG-FIBGUPNXSA-N
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Description

N-Methylguanidine-d3 is a derivative of guanidine, where the methyl group is substituted with three deuterium atoms. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, particularly in understanding reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylguanidine-d3 typically involves the reaction of guanidine with trideuteriomethyl iodide. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide, under basic conditions provided by a strong base like sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the guanidine nitrogen attacks the trideuteriomethyl iodide, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Methylguanidine-d3 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the trideuteriomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines .

Scientific Research Applications

N-Methylguanidine-d3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylguanidine-d3 involves its interaction with biological molecules through hydrogen bonding and ionic interactions. The deuterium atoms provide a unique isotopic effect that can influence the reaction kinetics and pathways. The compound targets specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in tracing and studying reaction mechanisms. The presence of deuterium atoms also affects the compound’s physical and chemical properties, making it valuable in specialized research applications .

Properties

IUPAC Name

2-(trideuteriomethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3/c1-5-2(3)4/h1H3,(H4,3,4,5)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJJGSNFBQVOTG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662103
Record name N''-(~2~H_3_)Methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-65-6
Record name N-(Methyl-d3)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N''-(~2~H_3_)Methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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